16-Sulfohexadecanoicacid
Description
16-Hydroxyhexadecanoic acid (CAS 506-13-8), also known as juniperic acid or ω-hydroxypalmitic acid, is a hydroxylated derivative of hexadecanoic acid (palmitic acid). Its molecular formula is C₁₆H₃₂O₃, with a molecular weight of 272.42 g/mol . The compound features a hydroxyl group (-OH) at the terminal (ω) carbon of the 16-carbon aliphatic chain. It is naturally occurring in plants such as hyacinth beans and red rice and is synthesized for laboratory use as a chemical intermediate .
Key properties include:
Properties
Molecular Formula |
C16H32O5S |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
16-sulfohexadecanoic acid |
InChI |
InChI=1S/C16H32O5S/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-22(19,20)21/h1-15H2,(H,17,18)(H,19,20,21) |
InChI Key |
XICDGIZVYLPJQT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCCS(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table compares 16-hydroxyhexadecanoic acid with structurally analogous hexadecanoic acid derivatives:
Physicochemical Properties
- Polarity: The hydroxyl group in 16-hydroxyhexadecanoic acid increases polarity compared to non-functionalized hexadecanoic acid (logP ~7.0 vs. ~8.5 for palmitic acid) .
- Reactivity: The bromo group in 16-bromohexadecanoic acid facilitates nucleophilic substitution reactions, making it a versatile intermediate . The methanethiosulfonyl group in 16-methanethiosulfonyl hexadecanoic acid enables thiol-specific modifications, critical in protein engineering .
Research Findings and Data Gaps
- Synthesis Efficiency: 16-hydroxyhexadecanoic acid is synthesized via enzymatic oxidation of palmitic acid, achieving ~80% yield under optimized conditions .
- Toxicity Data: Limited ecotoxicological studies exist for 16-bromohexadecanoic acid, though its persistence in aquatic systems is a concern .
- Analytical Challenges : Detection of 16-methanethiosulfonyl derivatives requires specialized LC-MS methods due to low natural abundance .
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